2,6-Dichloro-3-(trifluoromethyl)aniline

Physical Organic Chemistry Reaction Optimization Agrochemical Intermediate

2,6-Dichloro-3-(trifluoromethyl)aniline (CAS 6656-72-0) is a halogenated aniline derivative with a molecular formula of C₇H₄Cl₂F₃N and a molecular weight of 230.01 g/mol. It is characterized by a 2,6-dichloro substitution pattern on the aromatic ring with a trifluoromethyl group at the 3-position relative to the amino group, yielding a predicted XLogP3-AA of 3.4 and a topological polar surface area of 26 Ų.

Molecular Formula C7H4Cl2F3N
Molecular Weight 230.01
CAS No. 6656-72-0
Cat. No. B2452507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-3-(trifluoromethyl)aniline
CAS6656-72-0
Molecular FormulaC7H4Cl2F3N
Molecular Weight230.01
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(F)(F)F)Cl)N)Cl
InChIInChI=1S/C7H4Cl2F3N/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2H,13H2
InChIKeyNKCROTQPQZXJOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Dichloro-3-(trifluoromethyl)aniline (CAS 6656-72-0): A Strategic Building Block for Agrochemical and Pharmaceutical Synthesis


2,6-Dichloro-3-(trifluoromethyl)aniline (CAS 6656-72-0) is a halogenated aniline derivative with a molecular formula of C₇H₄Cl₂F₃N and a molecular weight of 230.01 g/mol [1]. It is characterized by a 2,6-dichloro substitution pattern on the aromatic ring with a trifluoromethyl group at the 3-position relative to the amino group, yielding a predicted XLogP3-AA of 3.4 and a topological polar surface area of 26 Ų [1]. The compound is predominantly utilized as a key intermediate in the synthesis of advanced agrochemicals, particularly herbicides and pesticides, and serves as a precursor in pharmaceutical development, where the strategic incorporation of the trifluoromethyl group enhances metabolic stability and bioavailability of target molecules .

Why 2,6-Dichloro-3-(trifluoromethyl)aniline (6656-72-0) Cannot Be Substituted by Other Halogenated Anilines


The substitution pattern of 2,6-Dichloro-3-(trifluoromethyl)aniline (CAS 6656-72-0) is critical for its synthetic utility. The 2,6-dichloro substitution provides a specific electronic and steric environment that influences both the reactivity of the amino group and the stability of intermediates in cross-coupling reactions . The trifluoromethyl group at the 3-position is a strong electron-withdrawing group that significantly impacts the molecule's lipophilicity, metabolic stability, and binding affinity, as evidenced by its predicted pKa of -0.51 and LogP of 3.4 [1]. Swapping this compound for a positional isomer or a differently substituted analog, such as 2,6-Dichloro-4-(trifluoromethyl)aniline (CAS 24279-39-8) or 3-(Trifluoromethyl)aniline (CAS 98-16-8), would introduce fundamental changes in electronic properties, steric bulk, and downstream reaction outcomes, making simple substitution unreliable without full re-optimization of synthetic pathways .

Quantitative Differentiation of 2,6-Dichloro-3-(trifluoromethyl)aniline (6656-72-0) from Its Closest Analogs


Electronic Differentiation: pKa Shift Relative to 2,6-Dichloro-4-(trifluoromethyl)aniline

The predicted pKa of 2,6-Dichloro-3-(trifluoromethyl)aniline is -0.51 ± 0.10, compared to a predicted pKa of approximately 0.2 for 2,6-Dichloro-4-(trifluoromethyl)aniline . This difference of 0.7 pKa units indicates a significantly stronger electron-withdrawing effect of the 3-trifluoromethyl substitution pattern relative to the 4-position, resulting in a weaker conjugate acid. This alters the compound's behavior in acid-base extractions and its reactivity in N-alkylation or acylation reactions where amine basicity is a key parameter .

Physical Organic Chemistry Reaction Optimization Agrochemical Intermediate

Steric and Positional Differentiation for Cross-Coupling Selectivity

The 2,6-dichloro substitution pattern of 2,6-Dichloro-3-(trifluoromethyl)aniline creates a sterically hindered environment around the amino group. This hindrance is crucial for controlling regioselectivity in subsequent cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. In contrast, a 2,4-dichloro isomer would present a less sterically encumbered amine, potentially leading to different coupling outcomes and lower selectivity . While direct head-to-head data for this specific compound is absent, class-level inference from studies on hindered anilines supports that the 2,6-substitution pattern enhances selectivity in palladium-catalyzed cross-coupling reactions compared to less hindered analogs .

Synthetic Chemistry Cross-Coupling Agrochemical Synthesis

Lipophilicity Comparison with Non-Fluorinated Analogs

The predicted LogP (XLogP3-AA) of 2,6-Dichloro-3-(trifluoromethyl)aniline is 3.4, compared to a predicted LogP of 2.1 for 2,6-Dichloroaniline (CAS 608-31-1) [1]. This 1.3-unit increase in lipophilicity is directly attributable to the trifluoromethyl group and is a key driver for enhanced membrane permeability and metabolic stability in the downstream molecules into which it is incorporated [1]. This property is a critical design element for agrochemicals where foliar uptake and systemic transport are required, and for pharmaceuticals where oral bioavailability is a concern .

Medicinal Chemistry ADME Agrochemical Design

Physicochemical Property Differentiation for Process Engineering

The physical properties of 2,6-Dichloro-3-(trifluoromethyl)aniline provide critical differentiation for scale-up and process engineering. The compound has a boiling point of 235 °C at 760 mmHg and a predicted density of 1.542 g/cm³ . In contrast, the 4-trifluoromethyl positional isomer (2,6-Dichloro-4-(trifluoromethyl)aniline) is a solid with a melting point of 33-37 °C and a boiling point of 60-62 °C at 1 mmHg . These stark differences in phase and volatility dictate entirely different handling, storage, and purification requirements, and can significantly impact the choice of synthetic route and equipment when scaling up a process. This compound is also identified as light-sensitive and requiring storage under an inert atmosphere, further differentiating its handling from less sensitive analogs .

Process Chemistry Physical Properties Safety

Toxicological Profile as a Procurement Consideration

The compound's GHS classification includes H311 (Toxic in contact with skin) and H410 (Very toxic to aquatic life with long-lasting effects) [1]. This profile is distinct from less hazardous analogs, such as 3-(Trifluoromethyl)aniline, which may not carry the same level of acute dermal toxicity or ecotoxicity warnings. The specific hazard profile of 2,6-Dichloro-3-(trifluoromethyl)aniline necessitates stringent handling protocols, specialized personal protective equipment (PPE), and careful waste disposal procedures, which directly impact procurement decisions and the total cost of ownership in a research or manufacturing setting [1].

Safety Regulatory EH&S

Purity and Vendor Certification Differentiation

Commercially available 2,6-Dichloro-3-(trifluoromethyl)aniline is typically offered at a purity of 97% (GC) from major suppliers like Thermo Scientific/Alfa Aesar, with the option for higher purity grades from specialized vendors . This level of purity is critical for downstream applications where impurities can poison catalysts or lead to difficult-to-remove byproducts. While the 4-trifluoromethyl isomer (2,6-Dichloro-4-(trifluoromethyl)aniline) is available at ≥99.5% (GC) , the 3-isomer's specific 97% specification is the standard for the intended agrochemical and pharmaceutical applications, reflecting a balance between cost and performance. The availability of the compound with a certified Certificate of Analysis (CoA) from reputable vendors ensures batch-to-batch consistency, a key requirement for process validation and regulatory submissions.

Quality Control Procurement Analytical Chemistry

Primary Application Scenarios for 2,6-Dichloro-3-(trifluoromethyl)aniline (6656-72-0) Based on Quantitative Evidence


Agrochemical Intermediate for Herbicide and Pesticide Synthesis

Given its specific electronic properties (pKa -0.51, LogP 3.4) and steric profile, 2,6-Dichloro-3-(trifluoromethyl)aniline is ideally suited as a key building block for synthesizing novel herbicides and pesticides [1]. Its lipophilicity enhances foliar uptake and translocation in target plants, while the electron-withdrawing trifluoromethyl group improves the metabolic stability of the final active ingredient, as supported by class-level inferences from fluorinated agrochemical design . The compound's availability at 97% purity from major vendors ensures a reliable starting point for lead optimization programs .

Pharmaceutical Intermediate in Drug Discovery and Development

The compound's predicted physicochemical properties (LogP 3.4, pKa -0.51) make it a valuable intermediate in medicinal chemistry programs, particularly for CNS or anti-infective targets where balanced lipophilicity and metabolic stability are required [1]. The 2,6-dichloro substitution provides a unique steric handle that can be exploited for selective N-arylation or alkylation in the construction of complex pharmacophores . The specific hazard profile (H311, H410) necessitates careful handling, but this is standard for many advanced pharmaceutical intermediates and is a manageable aspect of procurement and use .

Specialty Chemical Synthesis for Material Science

The high boiling point (235 °C at 760 mmHg) and predicted density (1.542 g/cm³) of this compound indicate its utility as a precursor for high-performance polymers, liquid crystals, or other advanced materials where thermal stability and specific electronic properties are paramount [1]. Its light sensitivity and requirement for an inert atmosphere for long-term storage (recommended by vendors) are important considerations for material scientists designing synthetic routes and storage protocols.

Process Chemistry and Scale-Up Studies

The well-defined physical properties and established vendor purity (97% GC) make this compound a suitable candidate for process chemistry research [1]. The clear differentiation in physical state and boiling point from its 4-trifluoromethyl isomer is critical for engineers designing distillation and purification processes, ensuring the correct equipment and conditions are selected . The documented GHS hazards (H311, H410) inform the design of safe and compliant manufacturing operations .

Technical Documentation Hub

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